6-(3-Fluoro-4-methylphenyl)picolinic acid
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Overview
Description
Preparation Methods
The synthesis of 6-(3-Fluoro-4-methylphenyl)picolinic acid typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with picolinic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
6-(3-Fluoro-4-methylphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3-Fluoro-4-methylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(3-Fluoro-4-methylphenyl)picolinic acid can be compared with other similar compounds, such as:
6-(4-Fluoro-3-methoxyphenyl)picolinic acid: This compound has a methoxy group instead of a methyl group, which may alter its chemical and biological properties.
Picolinic acid: The parent compound without any substitutions on the phenyl ring, used as a reference for understanding the effects of substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-5-6-9(7-10(8)14)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDRGRPDSFUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687190 |
Source
|
Record name | 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-70-4 |
Source
|
Record name | 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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